molecular formula C12H12N2 B3116396 4-(2-Methylpyridin-4-yl)benzenamine CAS No. 216059-91-5

4-(2-Methylpyridin-4-yl)benzenamine

Cat. No. B3116396
M. Wt: 184.24 g/mol
InChI Key: RBNDBDQGCUALDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 4-methylpyridin-2-amine was reacted with 3-bromothiophene-2-carbaldehyde to obtain a Schiff base in a 79% yield . This Schiff base was then coupled with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions, using Pd (PPh 3) 4 as a catalyst, to yield products with the hydrolysis of the imine linkages .


Molecular Structure Analysis

The molecular formula of “4-(2-Methylpyridin-4-yl)benzenamine” is C12H12N2. The molecular weight is 184.24 g/mol.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced novel pyridine derivatives .


Physical And Chemical Properties Analysis

The average mass of a similar compound, “(4-METHYLPYRIDIN-2-YL)METHANAMINE”, is 122.168 Da and the monoisotopic mass is 122.084396 Da .

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the effectiveness of compounds with similar structures in inhibiting corrosion. For instance, Schiff bases derived from pyridinyl compounds were found to be effective corrosion inhibitors for mild steel in acidic media, supported by experimental and theoretical studies (Murmu, Saha, Murmu, & Banerjee, 2019). This application is crucial in extending the life of metal structures and reducing economic losses due to corrosion.

Chemosensors

Pyridinyl-based compounds have been identified as highly selective chemosensors for detecting metal ions like silver, showcasing their potential in environmental monitoring and biochemical assays (Tharmaraj, Devi, & Pitchumani, 2012).

Antimicrobial Activity

Several studies have synthesized and tested the antimicrobial properties of pyridinyl compounds, indicating their effectiveness against a variety of microbial strains. These compounds have been evaluated for their potential as antibacterial and antifungal agents, demonstrating significant activity and suggesting their applicability in developing new antimicrobial drugs (Krishnanjaneyulu et al., 2014).

Luminescent Materials

Compounds with pyridinyl groups have been explored for their luminescent properties, making them candidates for applications in optical materials and devices. The ability of these compounds to exhibit enhanced emission and respond to various stimuli opens new avenues for their use in sensors and display technologies (Srivastava et al., 2017).

Polymerization Catalysts

Pyridinyl-based compounds have also been utilized as catalysts in the polymerization of ε-caprolactone, highlighting their role in creating biodegradable polymers. This application is significant for developing environmentally friendly materials (Shen et al., 2010).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds . Personal protective equipment and adequate ventilation are recommended .

properties

IUPAC Name

4-(2-methylpyridin-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-8-11(6-7-14-9)10-2-4-12(13)5-3-10/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNDBDQGCUALDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpyridin-4-yl)benzenamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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